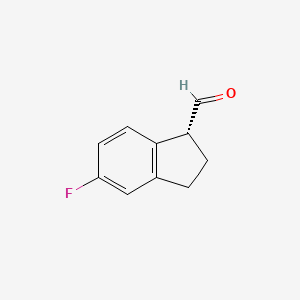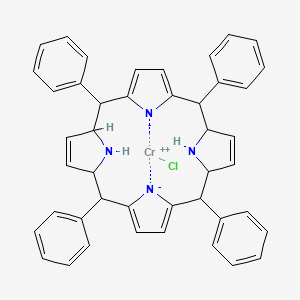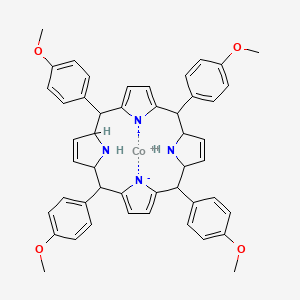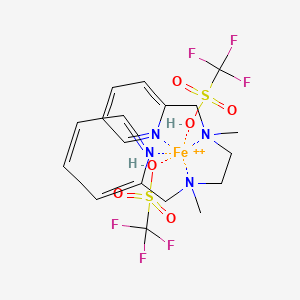
(1R)-5-fluoro-2,3-dihydro-1H-indene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-5-fluoro-2,3-dihydro-1H-indene-1-carbaldehyde is an organic compound with a unique structure that includes a fluorine atom, a dihydroindene ring, and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-5-fluoro-2,3-dihydro-1H-indene-1-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoro-2,3-dihydro-1H-indene.
Oxidation: The indene derivative is then subjected to oxidation to introduce the aldehyde functional group at the 1-position.
Reaction Conditions: Common reagents for this oxidation step include oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) under controlled conditions to ensure selective oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to enhance efficiency and yield. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-5-fluoro-2,3-dihydro-1H-indene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde to a carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ (Potassium permanganate) or H₂O₂ (Hydrogen peroxide) can be used.
Reduction: Common reducing agents include NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid.
Reduction: 5-fluoro-2,3-dihydro-1H-indene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1R)-5-fluoro-2,3-dihydro-1H-indene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (1R)-5-fluoro-2,3-dihydro-1H-indene-1-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The fluorine atom may also influence the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-5-chloro-2,3-dihydro-1H-indene-1-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
(1R)-5-bromo-2,3-dihydro-1H-indene-1-carbaldehyde: Contains a bromine atom instead of fluorine.
(1R)-5-methyl-2,3-dihydro-1H-indene-1-carbaldehyde: Has a methyl group instead of a halogen.
Uniqueness
The presence of the fluorine atom in (1R)-5-fluoro-2,3-dihydro-1H-indene-1-carbaldehyde imparts unique properties such as increased electronegativity and potential for specific interactions with biological targets, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C10H9FO |
|---|---|
Molekulargewicht |
164.18 g/mol |
IUPAC-Name |
(1R)-5-fluoro-2,3-dihydro-1H-indene-1-carbaldehyde |
InChI |
InChI=1S/C10H9FO/c11-9-3-4-10-7(5-9)1-2-8(10)6-12/h3-6,8H,1-2H2/t8-/m0/s1 |
InChI-Schlüssel |
VWJXECQACJGFMY-QMMMGPOBSA-N |
Isomerische SMILES |
C1CC2=C([C@@H]1C=O)C=CC(=C2)F |
Kanonische SMILES |
C1CC2=C(C1C=O)C=CC(=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13412536.png)




![7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13412587.png)
![(3aR,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13412588.png)

![3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate](/img/structure/B13412596.png)
![[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid](/img/structure/B13412598.png)

![(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol](/img/structure/B13412604.png)

